![molecular formula C17H11Cl3FNO3 B3819671 2,3,3-Trichloroprop-2-enyl 2-[(4-fluorophenyl)carbamoyl]benzoate](/img/structure/B3819671.png)
2,3,3-Trichloroprop-2-enyl 2-[(4-fluorophenyl)carbamoyl]benzoate
Overview
Description
2,3,3-Trichloroprop-2-enyl 2-[(4-fluorophenyl)carbamoyl]benzoate is an organic compound with a complex structure that includes multiple functional groups such as trichloropropenyl, fluorophenyl, and carbamoyl benzoate
Preparation Methods
The synthesis of 2,3,3-Trichloroprop-2-enyl 2-[(4-fluorophenyl)carbamoyl]benzoate typically involves multiple steps. One common synthetic route includes the reaction of 2,3,3-trichloroprop-2-en-1-ol with 2-[(4-fluorophenyl)carbamoyl]benzoic acid under specific conditions to form the desired ester. The reaction conditions often require the use of a dehydrating agent and a catalyst to facilitate the esterification process.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
2,3,3-Trichloroprop-2-enyl 2-[(4-fluorophenyl)carbamoyl]benzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloropropenyl group to a less chlorinated or fully dechlorinated form.
Substitution: The trichloropropenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Cycloaddition: The compound can participate in [3+2] cycloaddition reactions with nitrile oxides, forming five-membered ring structures.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,3,3-Trichloroprop-2-enyl 2-[(4-fluorophenyl)carbamoyl]benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures through cycloaddition and substitution reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials and coatings due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2,3,3-Trichloroprop-2-enyl 2-[(4-fluorophenyl)carbamoyl]benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trichloropropenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The fluorophenyl group enhances binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target proteins .
Comparison with Similar Compounds
Similar compounds to 2,3,3-Trichloroprop-2-enyl 2-[(4-fluorophenyl)carbamoyl]benzoate include:
2,3,3-Trichloroprop-2-enyl 2-[(4-chlorophenyl)carbamoyl]benzoate: Similar structure but with a chlorine atom instead of a fluorine atom, leading to different reactivity and binding properties.
2,3,3-Trichloroprop-2-enyl 2-[(4-methylphenyl)carbamoyl]benzoate: The presence of a methyl group instead of a fluorine atom affects the compound’s hydrophobicity and steric interactions.
2,3,3-Trichloroprop-2-enyl 2-[(4-nitrophenyl)carbamoyl]benzoate:
Properties
IUPAC Name |
2,3,3-trichloroprop-2-enyl 2-[(4-fluorophenyl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3FNO3/c18-14(15(19)20)9-25-17(24)13-4-2-1-3-12(13)16(23)22-11-7-5-10(21)6-8-11/h1-8H,9H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTLJNCFHXQFSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)C(=O)OCC(=C(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dimethyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate](/img/structure/B3819588.png)
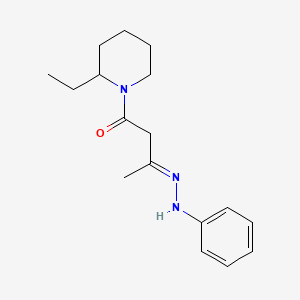
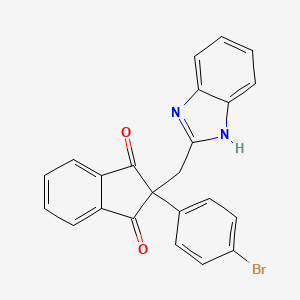
![2-[2-(4-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3819603.png)
![1-[4-[[(5-Chlorothiophen-2-yl)methylamino]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B3819625.png)
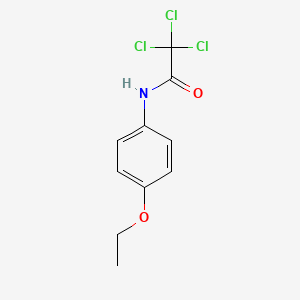

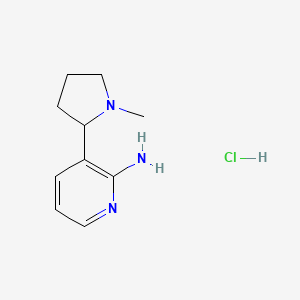
![ethyl 2-methyl-8-(1-methyl-2-pyrrolidinyl)imidazo[1,2-a]pyridine-3-carboxylate hydrochloride](/img/structure/B3819645.png)
![N-methyl-N'-[5-(3-methylbenzyl)-1,3,4-thiadiazol-2-yl]-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]urea](/img/structure/B3819649.png)

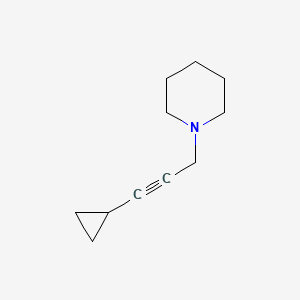
![2-[3-methylbutyl(phenylcarbamoyl)amino]ethyl N-phenylcarbamate](/img/structure/B3819675.png)
![3-{1-[1-(2-thienylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}benzoic acid](/img/structure/B3819682.png)
